molecular formula C5H7NO6 B1296143 Dimethyl nitromalonate CAS No. 5437-67-2

Dimethyl nitromalonate

Cat. No. B1296143
CAS RN: 5437-67-2
M. Wt: 177.11 g/mol
InChI Key: GLKRAUOJZYHDSB-UHFFFAOYSA-N
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Description

Dimethyl nitromalonate is a chemical compound with the molecular formula C5H7NO6 . It is also known by other names such as Dimethyl 2-nitromalonate, dimethyl 2-nitropropanedioate, and 1,3-dimethyl 2-nitropropanedioate .


Molecular Structure Analysis

The molecular structure of Dimethyl nitromalonate consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The InChI representation of its structure is InChI=1S/C5H7NO6/c1-11-4(7)3(6(9)10)5(8)12-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl nitromalonate has a molecular weight of 177.11 g/mol . It has a computed topological polar surface area of 98.4 Ų and a complexity of 191 . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass of Dimethyl nitromalonate is 177.02733694 g/mol .

properties

IUPAC Name

dimethyl 2-nitropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO6/c1-11-4(7)3(6(9)10)5(8)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKRAUOJZYHDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280264
Record name Dimethyl nitromalonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl nitromalonate

CAS RN

5437-67-2
Record name 5437-67-2
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Record name Dimethyl nitromalonate
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Record name Dimethyl nitromalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key reactions dimethyl nitromalonate undergoes?

A1: Dimethyl nitromalonate exhibits interesting reactivity under various conditions. [, ]

  • Thermal Decomposition & Cycloaddition: At elevated temperatures (around 170°C), it undergoes thermal decomposition to form bis(carbomethoxy)furoxan. Interestingly, in the presence of dipolarophiles, an intermediate, methyl carbonocyanidate N-oxide (MeOCOC≡N→O), can be trapped via 1,3-dipolar cycloaddition, yielding cycloadducts in good yields. []

Q2: Can dimethyl nitromalonate be used to synthesize other valuable compounds?

A2: Yes, dimethyl nitromalonate serves as a useful precursor in organic synthesis. []

  • Synthesis of γγ-bis(methoxycarbonyl)-γ-lactones: Treating γγ-bis(methoxycarbonyl)-esters with fuming nitric acid leads to the formation of γγ-bis(methoxycarbonyl)-γ-butyrolactones. This reaction may also produce varying amounts of γ-nitro-triesters as byproducts. []

Q3: Are there any challenges in using dimethyl nitromalonate for synthesis?

A3: While dimethyl nitromalonate offers synthetic utility, certain limitations should be considered. []

  • Limited Michael Addition Scope: The Michael addition of dimethyl nitromalonate appears to be restricted to less substituted α,β-unsaturated esters, limiting its applicability in synthesizing diverse structures. []

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